5-(4-Bromophenoxy)pyrazine-2-carboxylic acid

Vue d'ensemble

Description

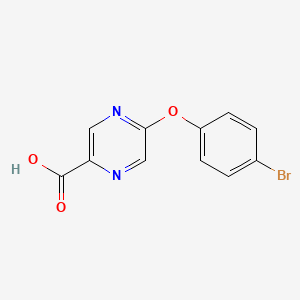

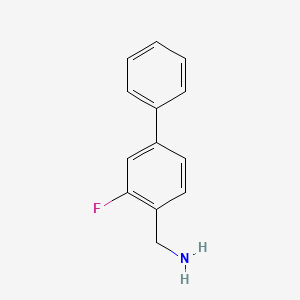

“5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C11H7BrN2O3 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring attached to a carboxylic acid group and a bromophenoxy group . The molecular weight of the compound is 295.09 g/mol .Physical And Chemical Properties Analysis

“5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

1. Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides

- Methods of Application: The synthesis involves a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters. The intermediate compound is prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .

- Results or Outcomes: The target pyrazine analogs were confirmed by NMR and mass spectrometry. In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .

2. Synthesis and Evaluation as Herbicides and Abiotic Elicitors

- Methods of Application: The synthesis involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with ring-substituted anilines .

- Results or Outcomes: The synthesized compounds were evaluated for their herbicidal activity and their ability to act as abiotic elicitors. The most active inhibitor of the oxygen evolution rate in spinach chloroplasts was found to be one of the synthesized compounds .

3. Rapid Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones

- Methods of Application: The synthesis involves a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, which regioselectively produces pyrazolo[3,4-b]quinolinones .

- Results or Outcomes: The synthesized compounds were confirmed by NMR and mass spectrometry. The reaction yielded 84–98% of the target molecules .

4. Synthesis and Biological Activities of Pyrrolopyrazine Derivatives

- Methods of Application: The synthesis involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation .

- Results or Outcomes: Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

5. Pyrazine Derivatives as Pharmacological Agents

- Summary of Application: Pyrazine derivatives have been found to possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory .

- Methods of Application: The synthesis of these derivatives involves various chemical reactions, including cyclization, ring annulation, cycloaddition, direct C-H arylation .

- Results or Outcomes: The synthesized compounds have been evaluated for their biological activities and have shown promising results in various fields .

6. Proteomics Research

- Summary of Application: “5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” is used in proteomics research .

- Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .

- Results or Outcomes: The outcomes of this research can also vary widely, but the use of “5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” can contribute to the understanding of protein structures and functions .

Propriétés

IUPAC Name |

5-(4-bromophenoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)17-10-6-13-9(5-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKMMCMZHQDUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(N=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenoxy)pyrazine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B1521415.png)

![3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1521419.png)

![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride](/img/structure/B1521420.png)

![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1521422.png)